

Application Notes: The Role of 4-Aminopiperidine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

[Get Quote](#)

Introduction

4-Aminopiperidine-4-carboxylic acid and its derivatives are pivotal structural motifs in modern medicinal chemistry and drug discovery.^[1] This class of compounds, characterized by a rigid piperidine ring functionalized with both an amino and a carboxylic acid group at the C4 position, serves as a versatile scaffold for constructing complex, biologically active molecules.^{[2][3]} The constrained cyclic nature of the piperidine ring helps to reduce conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. Its derivatives, particularly the N-Boc protected form (4-Amino-1-Boc-piperidine-4-carboxylic acid), are crucial intermediates in the synthesis of a wide array of therapeutic agents targeting neurological disorders, infectious diseases, and pain management.^{[4][5]}

Key Applications in Therapeutic Areas

The unique structure of **4-aminopiperidine-4-carboxylic acid** allows for diverse chemical modifications, making it a valuable starting point for developing novel drugs across multiple therapeutic fields.

- **Neurological Disorders:** This scaffold is a cornerstone in the development of drugs targeting the central nervous system.^[4] Derivatives have been investigated as cognition enhancers for treating neurodegenerative diseases like Alzheimer's, N-type calcium channel blockers

for neuropathic pain, and modulators of neurotransmitter release.[6][7][8] The piperidine ring is a common feature in many neurologically active pharmaceuticals, and this scaffold provides convenient points for molecular elaboration.[2]

- Infectious Diseases:
 - Antiviral: 4-Aminopiperidine-4-carboxamide dihydrochloride has demonstrated significant antiviral activity against various coronaviruses, including SARS-CoV-2 variants, with half-maximal effective concentrations (EC50) in the low micromolar range.[6] A 4-aminopiperidine (4AP) scaffold was also identified as an inhibitor of Hepatitis C Virus (HCV) assembly and release.[9]
 - Antifungal: A library of over 30 4-aminopiperidine derivatives was synthesized and showed remarkable antifungal activity, particularly against *Candida* spp. and *Aspergillus* spp.[10] Their mechanism of action is believed to involve the inhibition of enzymes in the fungal ergosterol biosynthesis pathway.[10]
 - Anti-HIV: The 4-substituted-4-aminopiperidine framework is a key structural component in CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[1]
- Pain Management and Inflammation: The scaffold is used as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[5][11] For instance, a two-step synthesis using an Ugi four-component reaction has been developed to prepare the potent opioid analgesics carfentanil and remifentanil.[12]
- Peptide Mimetics and Synthesis: The Boc-protected version is widely used in peptide synthesis.[2][11] It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and bioavailability or to induce specific secondary structures like helices in peptides.[5][13]

Data Presentation

Quantitative data regarding the physicochemical properties and biological activity of **4-Aminopiperidine-4-carboxylic acid** and its derivatives are summarized below.

Table 1: Physicochemical Properties of **4-Aminopiperidine-4-carboxylic Acid** Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
4-Aminopiperidine-4-carboxylic acid	40951-39-1	C₆H₁₂N₂O₂	144.17	-
4-Aminopiperidine-4-carboxylic acid dihydrochloride	76508-73-1	C ₆ H ₁₂ N ₂ O ₂ ·2HCl	217.1	White Powder

| 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | C₁₁H₂₀N₂O₄ | 244.29 | Solid |

Data sourced from references[\[4\]](#)[\[14\]](#).

Table 2: Biological Activity of Selected 4-Aminopiperidine Derivatives

Derivative Class	Target/Organism	Measurement	Result	Reference
Antiviral (4-Aminopiperidine-4-carboxamide)	Human α-coronavirus NL63, β-coronaviruses OC43, SARS-CoV-2	EC ₅₀	1.5 to 2.5 μM	[6]
Antiviral (4-Aminopiperidine scaffold)	Hepatitis C Virus (HCV)	EC ₅₀	2.09 to 2.57 μM	[9]
Antifungal (1-benzyl-N-dodecylpiperidin-4-amine)	Aspergillus spp.	MIC	4 μg/mL to 16 μg/mL	[10]

| Antifungal (N-dodecyl-1-phenethylpiperidin-4-amine) | *Candida* spp. | MIC | 4 μ g/mL to 16 μ g/mL | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of the **4-aminopiperidine-4-carboxylic acid** scaffold and its derivatives are critical for its application in drug discovery.

Protocol 1: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This protocol is adapted from a procedure for preparing orthogonally protected α,α -disubstituted amino acids.[15]

Step A: Synthesis of Piperidine-4-spiro-5'-hydantoin

- Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.
- Stir the mixture at room temperature until all solids dissolve.
- Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
- Seal the flask and stir the reaction mixture at room temperature for 48 hours.
- Concentrate the resulting suspension by rotary evaporation and cool to 10°C to precipitate the product.
- Collect the white solid by suction filtration and wash with deionized water.

Step B: Boc-Protection of the Hydantoin Intermediate

- Suspend the dried hydantoin from Step A in a suitable solvent like 1,2-dimethoxyethane.
- Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Add di-tert-butyl dicarbonate (Boc-anhydride) and stir the mixture.
- After the reaction is complete, perform an aqueous workup with washes of HCl and sodium bicarbonate solutions.
- Isolate and dry the product, 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin).

Step C: Hydrolysis to the Final Product

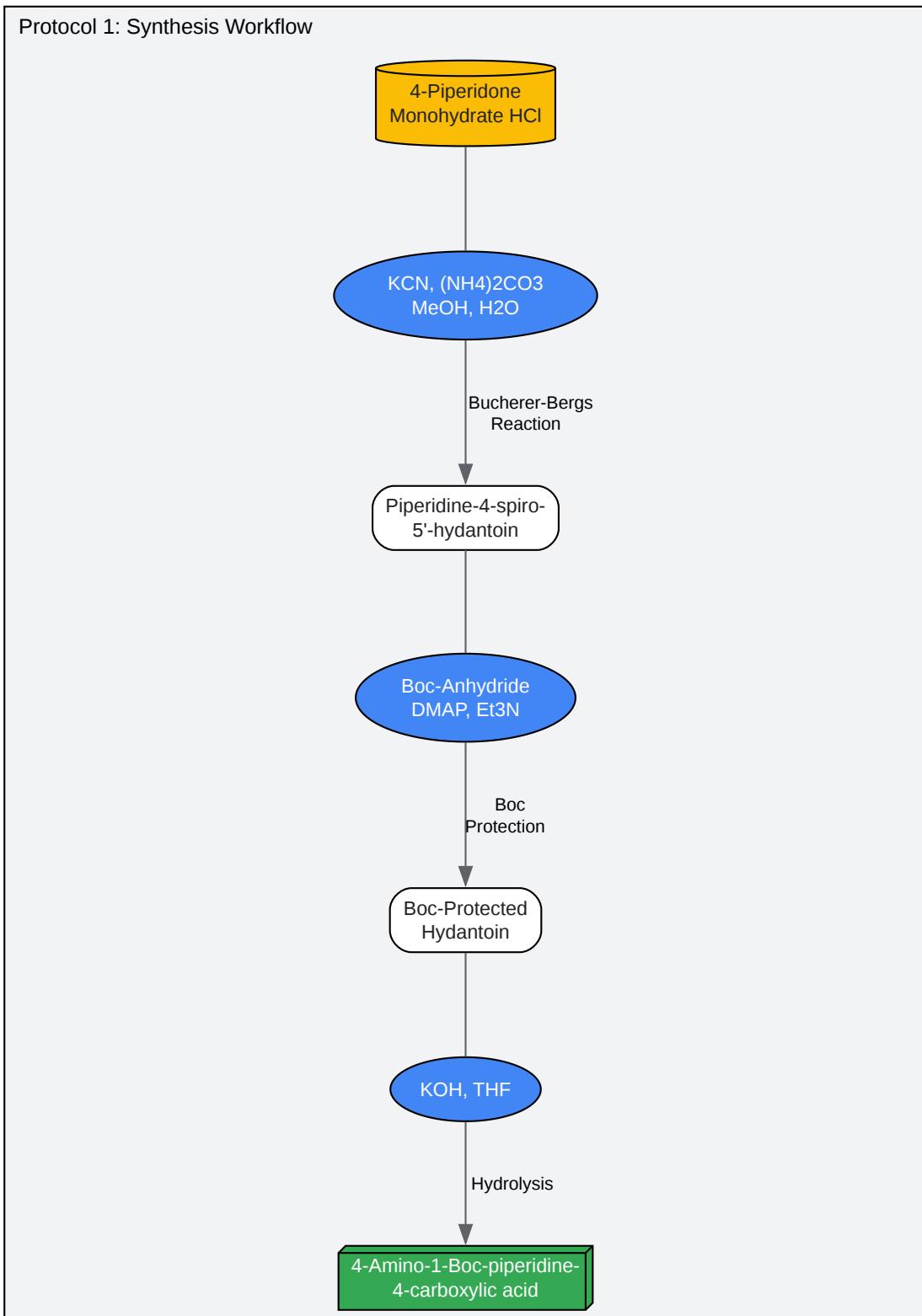
- Charge a flask with the Boc-protected hydantoin from Step B (40.0 g) suspended in 340 mL of THF.
- Add 340 mL of 2.0 M potassium hydroxide solution in one portion.
- Stopper the flask and stir the mixture for 4 hours.
- Pour the reaction mixture into a separatory funnel for workup to isolate the final product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

Protocol 2: Synthesis of Antifungal 4-Aminopiperidine Derivatives via Reductive Amination

This protocol outlines the synthesis of a library of 4-aminopiperidines with antifungal activity.

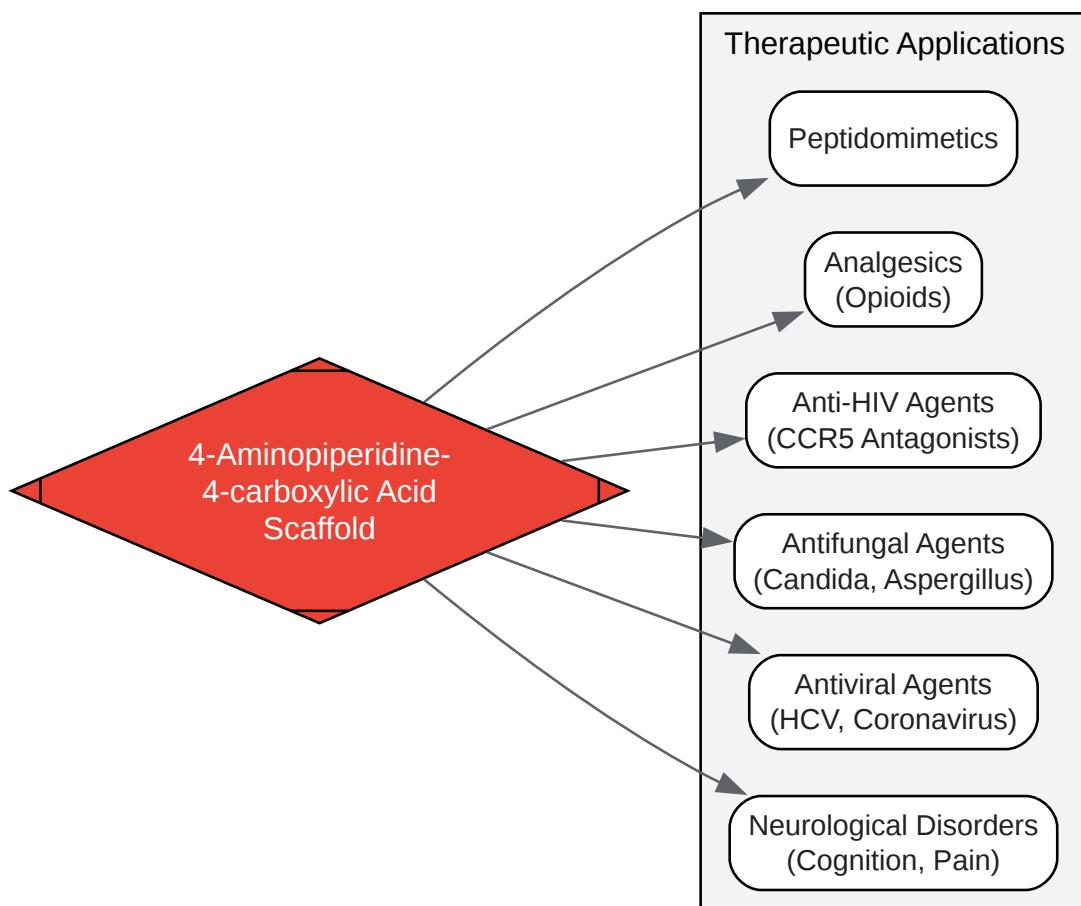
[10]

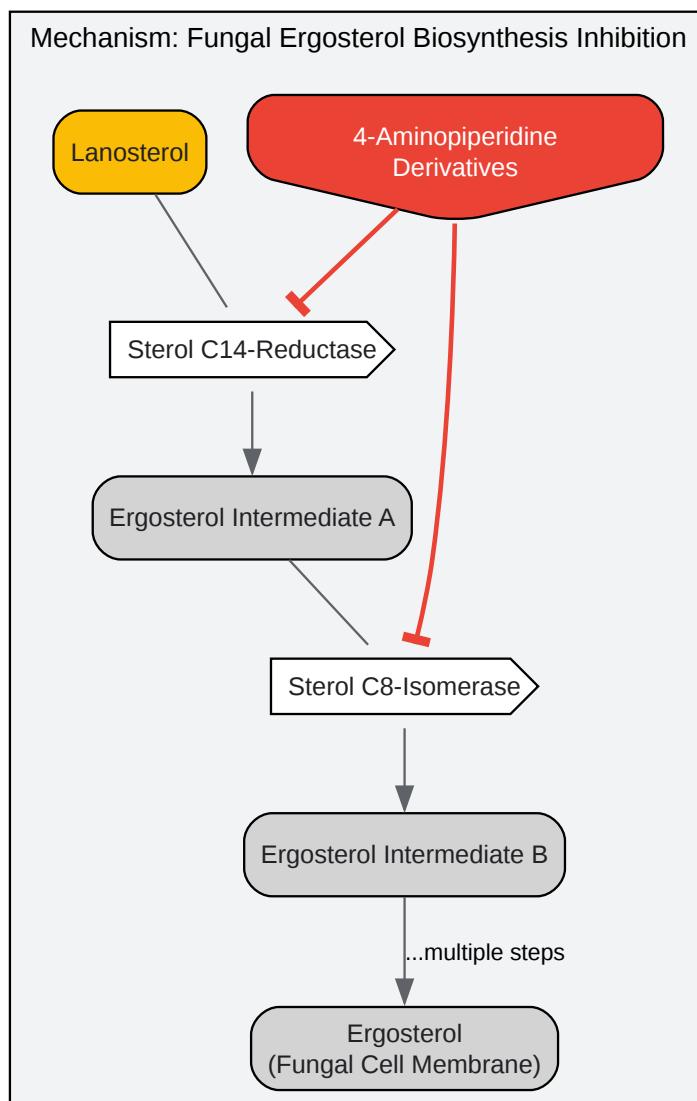
- Start with commercially available N-substituted 4-piperidone derivatives.
- Dissolve the N-substituted 4-piperidone in a suitable solvent such as dichloromethane (CH_2Cl_2).
- Add the desired primary or secondary amine to the solution.
- Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).


- Quench the reaction with an aqueous solution of sodium bicarbonate.
- Extract the aqueous phase with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield the desired 4-aminopiperidine derivative.

Protocol 3: Synthesis of a CCR5 Antagonist Precursor via Curtius Rearrangement

This protocol describes a key step in synthesizing 4-substituted-4-aminopiperidine derivatives for HIV-1 entry inhibitors.[\[1\]](#)


- Begin with isonipecotate as the starting material.
- Perform alkylation at the 4-position of the piperidine ring to introduce various substituents. This step typically involves using a strong base like LDA followed by treatment with an alkyl halide.
- Convert the resulting 4-substituted-4-carboxypiperidine ester to the corresponding carboxylic acid via hydrolysis.
- Activate the carboxylic acid (e.g., by converting it to an acid chloride or using an activating agent like diphenylphosphoryl azide - DPPA).
- Perform the Curtius rearrangement on the activated acid. This involves heating the acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas.
- Trap the isocyanate intermediate with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine or hydrolyze it to yield the primary amine.
- This provides the N'-Boc-4-alkyl-4-aminopiperidine building block, ready for coupling with other fragments to synthesize the final CCR5 antagonist.


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the core scaffold.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbino.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 4-Aminopiperidine-4-carboxamide dihydrochloride | 2160549-43-7 [smolecule.com]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CAS 40951-39-1 | 4-aminopiperidine-4-carboxylic acid - Synblock [synblock.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes: The Role of 4-Aminopiperidine-4-carboxylic Acid in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556564#role-of-4-aminopiperidine-4-carboxylic-acid-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com